molecular formula C13H9F3N2O6S2 B14515825 N-[4-(Benzenesulfonyl)-2-nitrophenyl]-1,1,1-trifluoromethanesulfonamide CAS No. 62677-29-6

N-[4-(Benzenesulfonyl)-2-nitrophenyl]-1,1,1-trifluoromethanesulfonamide

Cat. No.: B14515825
CAS No.: 62677-29-6
M. Wt: 410.3 g/mol
InChI Key: OEPLXKZGEPUWAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Benzenesulfonyl)-2-nitrophenyl]-1,1,1-trifluoromethanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of both benzenesulfonyl and trifluoromethanesulfonamide groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Benzenesulfonyl)-2-nitrophenyl]-1,1,1-trifluoromethanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of 4-benzenesulfonyl aniline to introduce the nitro group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Benzenesulfonyl)-2-nitrophenyl]-1,1,1-trifluoromethanesulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which N-[4-(Benzenesulfonyl)-2-nitrophenyl]-1,1,1-trifluoromethanesulfonamide exerts its effects involves the interaction with specific molecular targets. For instance, its inhibition of carbonic anhydrase IX is achieved through binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to a decrease in tumor growth and proliferation . Additionally, its antimicrobial activity is attributed to the generation of reactive oxygen species that disrupt bacterial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(Benzenesulfonyl)-2-nitrophenyl]-1,1,1-trifluoromethanesulfonamide is unique due to the combination of both benzenesulfonyl and trifluoromethanesulfonamide groups in a single molecule. This dual functionality imparts distinct reactivity and potential for diverse applications, setting it apart from other similar compounds .

Properties

CAS No.

62677-29-6

Molecular Formula

C13H9F3N2O6S2

Molecular Weight

410.3 g/mol

IUPAC Name

N-[4-(benzenesulfonyl)-2-nitrophenyl]-1,1,1-trifluoromethanesulfonamide

InChI

InChI=1S/C13H9F3N2O6S2/c14-13(15,16)26(23,24)17-11-7-6-10(8-12(11)18(19)20)25(21,22)9-4-2-1-3-5-9/h1-8,17H

InChI Key

OEPLXKZGEPUWAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)NS(=O)(=O)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.